molecular formula C30H48O5 B2979592 Cimiacerin B CAS No. 210643-85-9

Cimiacerin B

Cat. No.: B2979592
CAS No.: 210643-85-9
M. Wt: 488.709
InChI Key: YLEIFZAVNWDOBM-VFFFANILSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Cimiacerin B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Cimiacerin B has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of organic synthesis and reaction mechanisms.

    Biology: It is used in the study of biological processes and pathways, particularly those involving cell signaling and metabolism.

    Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cimiacerin B involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating cell signaling pathways, leading to changes in gene expression and cellular function. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Cimiacerin B is similar to other compounds in the Cimicifuga genus, such as cimigenol and actein. These compounds share similar structural features and bioactive properties. this compound is unique in its specific molecular structure and the particular pathways it modulates .

Similar Compounds

Properties

IUPAC Name

(1S,7S,10R,12S,15R,16R,17S,18R,21R,22R,24S)-1,6,6,15,17,20,20-heptamethyl-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacosane-7,21,22-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-16-21-17(34-30(33)22(16)35-25(4,5)23(30)32)14-27(7)19-9-8-18-24(2,3)20(31)10-11-28(18)15-29(19,28)13-12-26(21,27)6/h16-23,31-33H,8-15H2,1-7H3/t16-,17-,18?,19?,20-,21-,22+,23+,26+,27-,28+,29-,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEIFZAVNWDOBM-VFFFANILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)O)C)C)OC7(C1OC(C7O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2(CC[C@]45C3CCC6[C@]4(C5)CC[C@@H](C6(C)C)O)C)C)O[C@]7([C@@H]1OC([C@H]7O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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